

Cy7.5 Maleimide: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: *Cy7.5 maleimide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that offers significant advantages for fluorescence microscopy, particularly in deep-tissue and in vivo imaging. Its emission in the NIR spectrum (around 800 nm) minimizes interference from tissue autofluorescence, leading to a higher signal-to-noise ratio and increased sensitivity. The maleimide reactive group allows for the specific covalent labeling of sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins and peptides. This specificity makes **Cy7.5 maleimide** an invaluable tool for a wide range of applications, from tracking protein localization and dynamics within cells to monitoring the biodistribution of therapeutic antibodies in preclinical models.

This document provides detailed application notes and protocols for the use of **Cy7.5 maleimide** in fluorescence microscopy, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

Proper understanding of the spectral characteristics of **Cy7.5 maleimide** is crucial for designing and optimizing fluorescence microscopy experiments. The key quantitative data for both the standard and sulfonated versions of **Cy7.5 maleimide** are summarized below. The sulfonated version offers improved water solubility.

Property	Cy7.5 Maleimide	sulfo-Cy7.5 Maleimide	Reference
Excitation Maximum (λ_{ex})	~788 nm	~788 nm	[1][2]
Emission Maximum (λ_{em})	~808 nm	~797 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~223,000 $\text{cm}^{-1}\text{M}^{-1}$	~222,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Fluorescence Quantum Yield (Φ)	~0.10	~0.21	[1][2]
Solubility	Soluble in organic solvents (DMSO, DMF), low water solubility	Good water solubility, soluble in DMF, DMSO	[1][2]

Experimental Protocols

Protein and Antibody Labeling with Cy7.5 Maleimide

This protocol outlines the steps for conjugating **Cy7.5 maleimide** to proteins or antibodies through the reaction with free sulfhydryl groups.

Materials:

- Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)
- **Cy7.5 maleimide**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

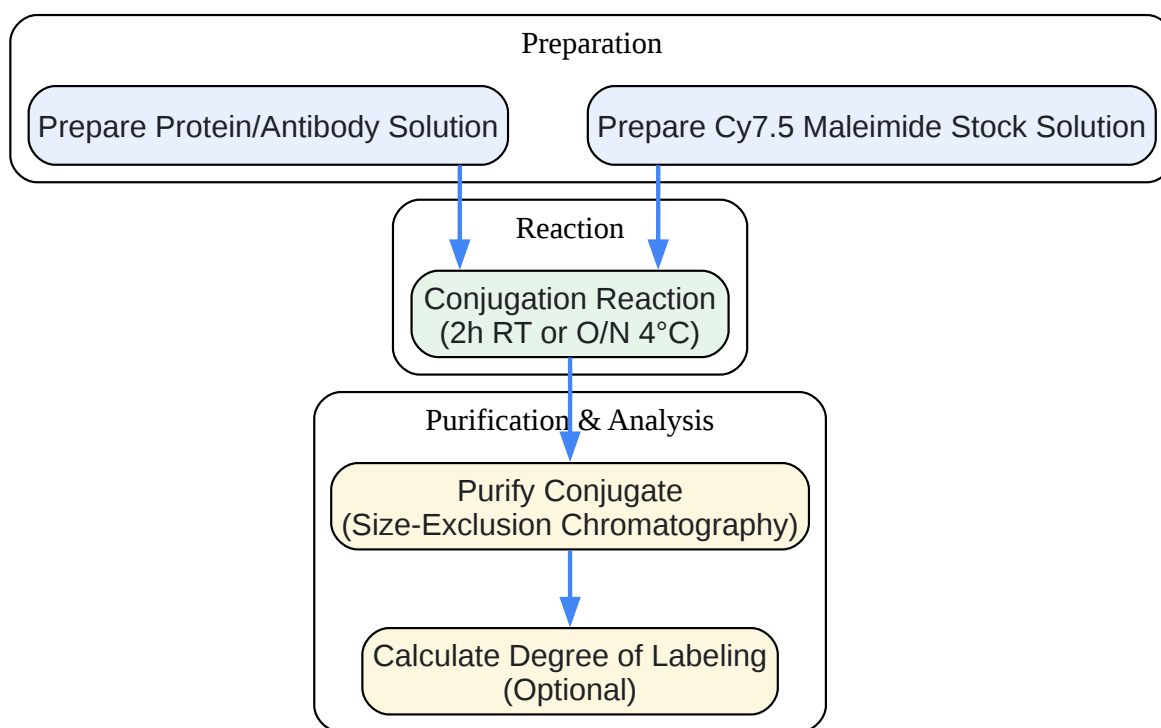
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)
- Purification column (e.g., size-exclusion chromatography, SEC)
- Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

- Protein Preparation:
 - Dissolve the protein or antibody in the reaction buffer.
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP and incubate for 30-60 minutes at room temperature.
Note: If using DTT, it must be removed prior to adding the maleimide dye.
- Dye Preparation:
 - Allow the vial of **Cy7.5 maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add the **Cy7.5 maleimide** stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a good starting point. This ratio may require optimization for specific proteins.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Collect the fractions containing the labeled protein/antibody.

- Degree of Labeling (DOL) Calculation (Optional):
 - The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (~788 nm).

Logical Workflow for Protein Labeling:



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Caption: Workflow for labeling proteins and antibodies with **Cy7.5 maleimide**.

Immunofluorescence Staining of Cells

This protocol describes the use of Cy7.5-labeled antibodies for staining cells for fluorescence microscopy.

Materials:

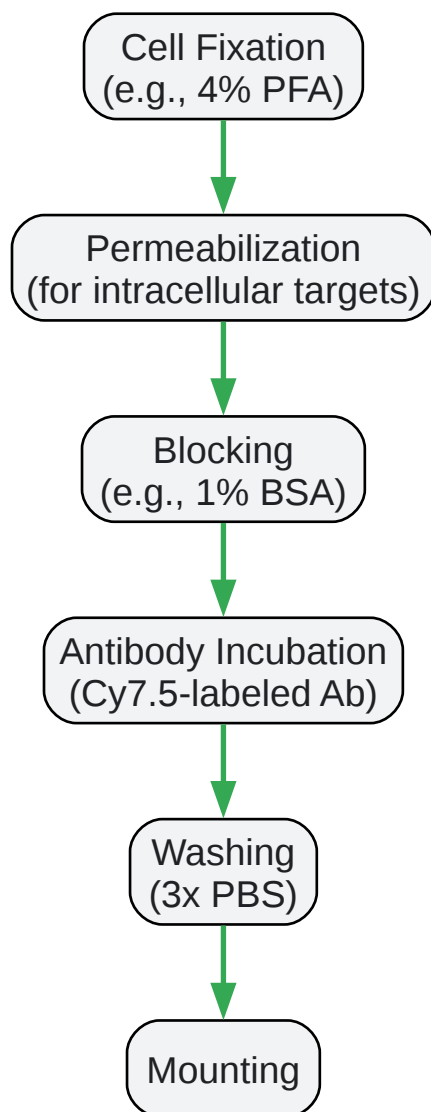
- Cells grown on coverslips or in imaging dishes
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA in PBS)
- Cy7.5-labeled primary or secondary antibody
- Mounting medium
- Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If targeting an intracellular antigen, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

- Antibody Incubation:
 - Dilute the Cy7.5-labeled antibody in the blocking buffer to the desired concentration.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
 - If using an indirect staining method, incubate with the unlabeled primary antibody first, wash, and then incubate with the Cy7.5-labeled secondary antibody.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
 - Wash the cells with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.

Experimental Workflow for Immunofluorescence Staining:



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Caption: General workflow for immunofluorescence cell staining.

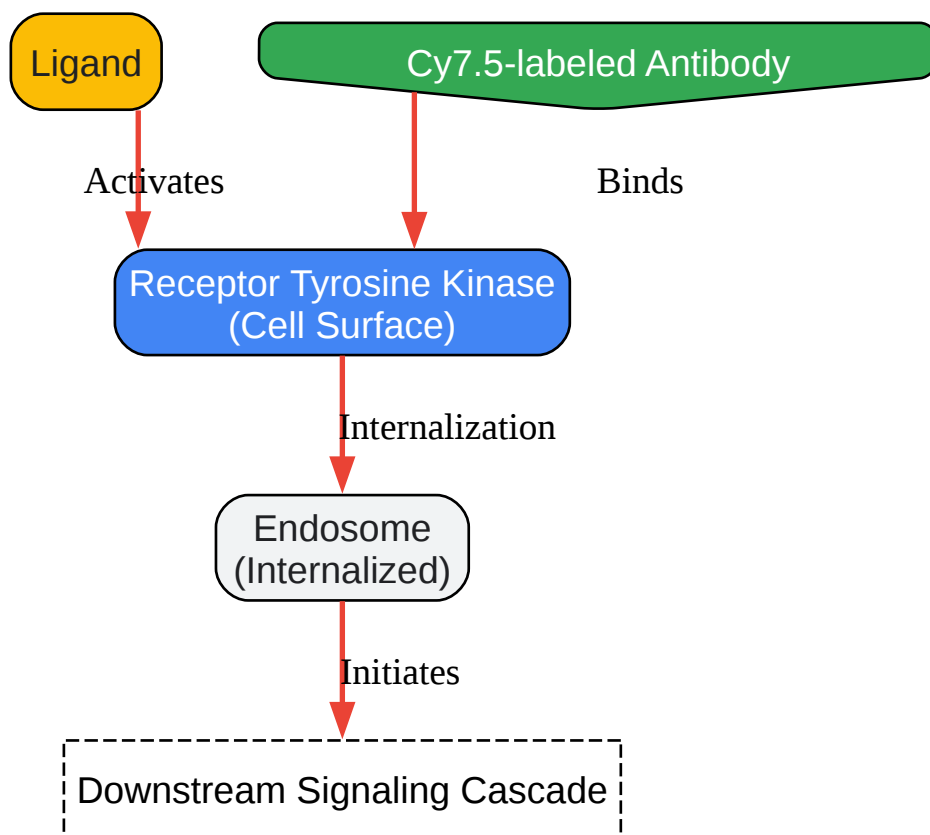
Data Presentation: Signal-to-Noise Ratio

A key advantage of using Cy7.5 in fluorescence microscopy is the potential for a high signal-to-noise ratio (SNR) due to reduced autofluorescence in the near-infrared window. While specific SNR values are highly dependent on the experimental setup (e.g., microscope, detector, sample preparation), the following table provides a conceptual framework for factors influencing SNR and strategies for its improvement.

Factor Influencing SNR	Strategy for Improvement
Autofluorescence	Utilize the NIR window (700-900 nm) where tissue and cell autofluorescence is minimal.[1]
Non-specific Binding	Optimize antibody concentration and use effective blocking agents (e.g., BSA, serum).[3]
Unbound Dye	Ensure thorough washing steps after antibody incubation.[3]
Detector Sensitivity	Use a detector with high quantum efficiency in the NIR range.
Excitation Light Source	Use a stable and appropriate laser line for excitation (e.g., ~780 nm).
Emission Filtering	Employ narrow bandpass emission filters to specifically collect the Cy7.5 signal.[4]
Degree of Labeling (DOL)	Optimize the DOL to avoid quenching from too many dye molecules per antibody. A typical range is 3-7.[3]

Signaling Pathway Visualization Example

Cy7.5-labeled antibodies can be used to visualize and quantify the expression and localization of key proteins in signaling pathways. For example, an antibody targeting a receptor tyrosine kinase (RTK) on the cell surface can be labeled with Cy7.5 to study its internalization upon ligand binding.



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Caption: Visualizing receptor internalization with a Cy7.5-labeled antibody.

Conclusion

Cy7.5 maleimide is a powerful tool for fluorescence microscopy, offering high sensitivity and specificity for a range of applications. By following the detailed protocols and considering the factors that influence signal quality, researchers can effectively leverage the benefits of near-infrared fluorescence to advance their scientific investigations and drug development efforts.

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